molecular formula C11H10N6O B12167358 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide

1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide

Cat. No.: B12167358
M. Wt: 242.24 g/mol
InChI Key: BKFDNIXSMGVDOW-UHFFFAOYSA-N
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Description

1-Methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole-tetrazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction can produce amines or hydrazines.

Scientific Research Applications

1-Methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide: Similar structure but with different substitution patterns.

    1-Methyl-N-(2H-tetrazol-5-yl)-1H-benzimidazole-5-carboxamide: Contains a benzimidazole core instead of an indole core.

    1-Methyl-N-(2H-tetrazol-5-yl)-1H-pyrrole-5-carboxamide: Features a pyrrole core instead of an indole core.

Uniqueness: 1-Methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide is unique due to its combination of an indole core, a tetrazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

1-methyl-N-(2H-tetrazol-5-yl)indole-5-carboxamide

InChI

InChI=1S/C11H10N6O/c1-17-5-4-7-6-8(2-3-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18)

InChI Key

BKFDNIXSMGVDOW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NNN=N3

Origin of Product

United States

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